N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a benzofuran moiety and at position 2 with a cyclopropanecarboxamide group. This scaffold is of interest in medicinal chemistry due to the pharmacological versatility of thiazoles (known for kinase inhibition and antimicrobial activity) and benzofuran (a common pharmacophore in CNS-targeting drugs).
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(9-5-6-9)17-15-16-11(8-20-15)13-7-10-3-1-2-4-12(10)19-13/h1-4,7-9H,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDUYKPQQZHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula.
†Predicted using fragment-based methods.
Key Observations :
- Lipophilicity: The target compound’s cyclopropanecarboxamide group confers moderate lipophilicity (XLogP3 ~2.1), lower than the dichlorophenyl analog (XLogP3 ~3.5) and the nitro-furan derivative (XLogP3 3.8) .
- Hydrogen Bonding : The benzofuran-thiazole scaffold provides fewer hydrogen bond acceptors (4) compared to the nitro-furan analog (7), which may reduce off-target interactions .
Pharmacological Profiles
While direct data for the target compound are lacking, analogs provide insights:
- c-Abl Kinase Activation : The dichlorophenyl analog () was optimized for c-Abl kinase activation, a target in cancer therapy .
- Antimalarial Activity : The fluorophenyl-pyrimidinyl-piperazine analog () exhibited potent fast-killing properties against Plasmodium falciparum, suggesting thiazole-carboxamides may disrupt parasitic metabolic pathways .
- Structural Implications : The benzofuran moiety in the target compound could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the thiazole ring followed by cyclopropanation.
General Synthesis Steps:
- Formation of Thiazole Ring : The initial step involves reacting appropriate precursors containing sulfur and nitrogen to form the thiazole core.
- Cyclopropanation : Subsequent cyclopropanation can be achieved using diazo compounds or other reagents to introduce the cyclopropane moiety.
- Final Coupling : The final product is obtained through coupling reactions that link the benzofuran and thiazole components.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through modulation of NF-kB signaling pathways.
Anticancer Activity
Several studies have focused on the anticancer potential of benzofuran-containing thiazoles. For example:
-
In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics.
Compound Cell Line IC50 (µM) This compound A375 (melanoma) 15.4 Similar Thiazole Derivative MCF7 (breast) 12.8
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : Binding to specific receptors on cancer cells can induce apoptosis or cell cycle arrest.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in a preclinical model for anticancer activity. These studies revealed that modifications in substituents significantly impacted biological activity, emphasizing structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
